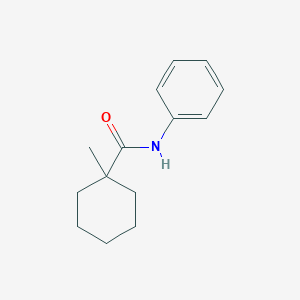

1-methyl-N-phenylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-phenylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(10-6-3-7-11-14)13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHDQNLIRYMWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amide Formation via Acid Chloride Intermediate

The most established and widely reported preparation method for 1-methyl-N-phenylcyclohexane-1-carboxamide involves the conversion of cyclohexanecarboxylic acid to its acid chloride, followed by reaction with aniline or substituted aniline derivatives.

Step 1: Acid Chloride Formation

Cyclohexanecarboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to generate cyclohexanecarbonyl chloride. This step is typically conducted under reflux conditions with removal of evolved gases to drive the reaction to completion.Step 2: Amide Coupling

The acid chloride intermediate is then reacted with aniline (phenylamine) in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the released HCl, forming the amide bond and yielding 1-methyl-N-phenylcyclohexane-1-carboxamide.Optimization for Industrial Scale

Industrial synthesis optimizes this route using continuous flow reactors to improve heat transfer and reaction control, enhancing yield and purity. Automated systems ensure reproducibility and reduce side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid chloride formation | Reflux with SOCl2 or PCl3 | Removal of HCl and SO2 gases |

| Amide coupling solvent | Dichloromethane, THF | Anhydrous conditions preferred |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Temperature | 0-25 °C during coupling | To control reaction rate and selectivity |

This method is well-documented for its reliability and relatively high yields, typically exceeding 80% under optimized conditions.

Direct Condensation of N-Methylaniline with Cyclohexane Derivatives

An alternative synthetic approach involves direct condensation of N-methylaniline with cyclohexane carboxylate esters or related derivatives:

For example, N-methyl-2-oxo-N-phenylcyclohexane-1-carboxamide was prepared by direct condensation of N-methylaniline with ethyl 2-oxocyclohexane-1-carboxylate under reflux conditions for 24 hours, yielding about 54% of the desired amide product.

This method avoids the need for acid chloride intermediates but generally results in lower yields and requires longer reaction times.

The reaction is typically carried out in an organic solvent such as ethanol or acetic acid, sometimes with catalytic acid or base to promote amide bond formation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | N-methylaniline + ethyl cyclohexane carboxylate | Direct condensation |

| Solvent | Ethanol or AcOH | Solvent choice affects yield |

| Temperature | Reflux (~78-140 °C) | Extended reaction time (24 h) |

| Yield | ~54% | Lower than acid chloride method |

This approach is useful for specific derivatives but less favored for large-scale synthesis due to moderate yield and longer reaction times.

Oxidative Cyclization and Related Transformations

Research has also explored oxidative transformations of N-methyl-N-phenylcyclohexane carboxamide derivatives to synthesize spirocyclic compounds, indicating the compound’s synthetic versatility:

Oxidation with manganese(III) acetate in acetic acid at elevated temperatures can convert N-methyl-2-oxo-N-phenylcyclohexane-1-carboxamide to spirocyclic dione derivatives, although yields are low (~15%).

This method is more relevant for structural modification rather than initial synthesis of the amide itself.

Related Preparations and Derivative Syntheses

Several patents describe related synthetic routes involving:

Preparation of 1-phenylcyclohexane carboxamide from acid chlorides and ammonium hydroxide or aniline derivatives.

Reduction and substitution reactions on cyclohexylamine derivatives to access various functionalized analogs, which may be precursors or intermediates in amide synthesis.

Use of hydrazoic acid, alkali metal hypohalite, or catalytic hydrogenation in multi-step sequences to prepare cyclohexylamine intermediates that can be converted to amides.

These methods are more complex and often tailored for specific derivative synthesis rather than direct preparation of 1-methyl-N-phenylcyclohexane-1-carboxamide.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride + aniline coupling | Acid chloride formation + amide coupling | 80-90% | High yield, scalable, reliable | Requires handling of corrosive reagents |

| Direct condensation (ester + amine) | Heating ester with N-methylaniline | ~54% | Avoids acid chlorides | Longer reaction time, lower yield |

| Oxidative modification | Mn(III)-mediated oxidation of amide | ~15% (derivative) | Structural diversification | Low yield, not for initial synthesis |

| Multi-step amine derivative routes | Hydrazine, hydrazoic acid, catalytic hydrogenation | Variable | Access to diverse derivatives | Complex, multi-step |

Chemical Reactions Analysis

1-Methyl-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Scientific Research Applications

1-Methyl-N-phenylcyclohexane-1-carboxamide serves as a building block in the synthesis of complex molecules, and it is also used in studies that involve reaction mechanisms and kinetics. In biology, this compound is utilized in biochemical assays for studying enzyme interactions and protein-ligand binding. Additionally, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

- Substitution Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share core structural motifs with the target molecule but differ in substituents on the cyclohexane ring or the carboxamide nitrogen:

Key Observations :

- Ring Saturation : The target compound’s saturated cyclohexane ring contrasts with unsaturated analogs like 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide, which may exhibit higher reactivity due to the double bond .

- Aromatic Modifications : Para-methyl substitution on the phenyl group (as in ) increases lipophilicity slightly, while trifluoromethyl groups () enhance metabolic stability.

Physical and Chemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Points: 2-Bromo-1-cyclohexene-1-carboxylic acid (a precursor to ) melts at 102–103.5°C, suggesting that bromo substitution increases crystallinity compared to non-halogenated analogs .

- Solubility : The N-(4-methylphenyl) derivative () is likely less polar than the trifluoromethyl-containing analog (), which may exhibit lower aqueous solubility due to the CF3 group.

- Synthetic Yields : The synthesis of 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide achieved a 92% yield via ester hydrolysis and amide coupling , indicating efficient pathways for related compounds.

Biological Activity

1-Methyl-N-phenylcyclohexane-1-carboxamide, with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol, is a compound of significant interest in biochemical research due to its versatile chemical properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse sources.

Chemical Structure and Properties

1-Methyl-N-phenylcyclohexane-1-carboxamide features an amide functional group, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a useful building block in synthetic chemistry and biochemical assays .

The biological activity of 1-methyl-N-phenylcyclohexane-1-carboxamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the biological systems being studied .

Enzyme Interactions

Research indicates that 1-methyl-N-phenylcyclohexane-1-carboxamide is used in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to bind to enzymes can influence their catalytic activity, which is critical in metabolic pathways .

Analgesic Effects

A notable area of research involves the analgesic properties of compounds structurally related to 1-methyl-N-phenylcyclohexane-1-carboxamide. For instance, studies have shown that similar compounds exhibit significant pain-relieving effects without the side effects associated with traditional opioids .

| Compound | Analgesic Effect (ED50) | Study Reference |

|---|---|---|

| 1-Methyl-N-phenylcyclohexane-1-carboxamide | TBD | |

| Related Analogue | 150 mg/kg | D'Amour & Smith Method |

Study on Enzyme Inhibition

In a study evaluating enzyme inhibition, various derivatives of amide compounds were tested for their IC50 values against specific targets. The results indicated that modifications to the amide structure could enhance inhibitory potency. For example, a related compound demonstrated an IC50 value of 900 nM against a target enzyme .

Pain Relief Testing

In analgesic testing using male NMRI mice, compounds similar to 1-methyl-N-phenylcyclohexane-1-carboxamide were administered intravenously. The latency period before pain response was measured, showing significant increases indicative of analgesic effects. This method provides a quantitative measure of pain relief efficacy .

Applications in Research and Industry

The compound is widely utilized in scientific research for:

- Synthesis : It serves as a precursor for developing more complex molecules.

- Biochemical Assays : Used for studying protein interactions and enzyme kinetics.

- Industrial Applications : Acts as an intermediate in producing specialty chemicals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-N-phenylcyclohexane-1-carboxamide?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with N-methylaniline under anhydrous conditions (e.g., in benzene or chloroform) to yield the carboxamide .

- Route 2 : Using methyl cyclohexanecarboxylate as a starting material, which is treated with methylphenylamine in the presence of a catalyst (e.g., trimethylaluminum) to facilitate transamidation .

- Key considerations include stoichiometric control of reagents, inert atmosphere (to prevent hydrolysis of intermediates), and purification via column chromatography using silica gel and chloroform/methanol mixtures .

Q. Which spectroscopic techniques are critical for characterizing 1-methyl-N-phenylcyclohexane-1-carboxamide?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1645 cm⁻¹ for the amide group, NH stretches for secondary amides) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., cyclohexane ring protons at δ 1.2–1.5 ppm, aromatic protons from the phenyl group at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~167–178 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., EI-MS showing [M⁺] peaks) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 1-methyl-N-phenylcyclohexane-1-carboxamide?

- Methodological Answer :

- Anhydrous Conditions : Use dry solvents (e.g., benzene, chloroform) and reagents to prevent hydrolysis of intermediates like acid chlorides .

- Catalyst Selection : Trimethylaluminum enhances ester-to-amide conversion efficiency in transamidation reactions .

- Stoichiometric Ratios : Maintain a 1.2:1 molar ratio of amine to acid chloride to ensure complete conversion .

- Workup Optimization : Aqueous NaOH washes remove unreacted reagents, while drying agents (e.g., Na₂SO₄) improve purity before solvent evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.